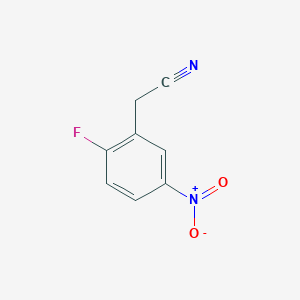

2-(2-Fluoro-5-nitrophenyl)acetonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-fluoro-5-nitrophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O2/c9-8-2-1-7(11(12)13)5-6(8)3-4-10/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQSDEFBOBWGPAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])CC#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10647622 | |

| Record name | (2-Fluoro-5-nitrophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000339-92-3 | |

| Record name | (2-Fluoro-5-nitrophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 2 Fluoro 5 Nitrophenyl Acetonitrile

Established Synthetic Routes and Reaction Conditions

The conventional synthesis of 2-(2-Fluoro-5-nitrophenyl)acetonitrile is not a single reaction but rather a sequence of transformations. This typically involves the initial preparation of a suitable precursor, 2-fluoro-5-nitrobenzyl halide, which is then converted to the final nitrile product.

Multi-Step Synthesis Approaches

A common and practical route to obtain this compound involves a multi-step synthesis that begins with a commercially available starting material, such as 2-fluorobenzaldehyde. This pathway focuses on first assembling the substituted benzyl (B1604629) ring with a reactive group that can later be displaced by a cyanide nucleophile.

One documented pathway involves a three-step process to synthesize the key intermediate, 2-fluoro-5-nitrobenzyl bromide mdpi.com.

Nitration: The first step is the nitration of 2-fluorobenzaldehyde. This is typically achieved using a nitrating agent like sodium nitrite (B80452) in sulfuric acid to introduce a nitro group onto the benzene (B151609) ring, yielding 2-fluoro-5-nitrobenzaldehyde (B1301997).

Reduction: The aldehyde group of 2-fluoro-5-nitrobenzaldehyde is then reduced to a primary alcohol. This transformation can be accomplished using reducing agents such as sodium borohydride (B1222165) (NaBH₄) in ethanol (B145695) or borane-tetrahydrofuran (B86392) complex (BH₃·THF) in THF, resulting in the formation of (2-fluoro-5-nitrophenyl)methanol (B151165) mdpi.com.

Bromination: The final step in creating the precursor is the conversion of the benzylic alcohol to the corresponding benzyl bromide. Reagents like phosphorus tribromide (PBr₃) in a solvent such as diethyl ether (Et₂O) are effective for this bromination, yielding 2-fluoro-5-nitrobenzyl bromide mdpi.com. A patent also describes the synthesis of this key intermediate googleapis.com.

Once the 2-fluoro-5-nitrobenzyl bromide intermediate is obtained, it is ready for the final conversion to the target acetonitrile (B52724) derivative.

Nucleophilic Substitution Strategies in Synthesis

The introduction of the nitrile group is achieved via a nucleophilic substitution reaction, a cornerstone of organic synthesis. Specifically, the reaction of a benzyl halide with an alkali metal cyanide, often referred to as the Kolbe nitrile synthesis, is employed.

In this SN2 (Substitution Nucleophilic Bimolecular) reaction, the cyanide ion (CN⁻) acts as the nucleophile, attacking the electrophilic carbon atom of the benzyl bromide. This attack displaces the bromide ion, which serves as the leaving group, to form the new carbon-carbon bond of the nitrile chemguide.co.ukdocbrown.info. The reaction is typically performed by heating the benzyl halide under reflux with a solution of sodium cyanide or potassium cyanide in an ethanolic solvent chemguide.co.ukchemistrystudent.com. The use of ethanol as a solvent is critical, as the presence of water could lead to the formation of (2-fluoro-5-nitrophenyl)methanol as an undesired byproduct through a competing hydrolysis reaction chemguide.co.uk.

Green Chemistry and Sustainable Synthetic Pathways

Solvent System Optimization in Acetonitrile Synthesis

The choice of solvent is a critical factor in the sustainability of a chemical reaction. In the traditional nucleophilic substitution to form the nitrile, an alcoholic solvent is used to prevent competing hydrolysis reactions chemguide.co.uk. However, green chemistry encourages the reduction or replacement of volatile organic solvents.

One advanced approach involves using a two-phase system, typically an organic solvent and water, in conjunction with a phase-transfer catalyst google.com. This methodology allows the reaction to proceed efficiently even with water present. The use of water as a co-solvent is a significant improvement from a green chemistry perspective. Furthermore, research into ionic liquids has shown they can serve multiple roles as a co-solvent, catalyst, and phase separation agent in nitrile synthesis, simplifying the process and allowing for easy recycling of the reaction medium rsc.orgresearchgate.net.

Catalytic Approaches for Enhanced Efficiency

Catalysis is a fundamental pillar of green chemistry, offering pathways to increase reaction rates, improve yields, and reduce energy consumption under milder conditions.

Phase-Transfer Catalysis (PTC): For the cyanation of benzyl halides, phase-transfer catalysis is a particularly effective technique for enhancing efficiency phasetransfer.com. This method is applicable in two-phase systems (e.g., water and an organic solvent). The phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), facilitates the transfer of the cyanide nucleophile from the aqueous phase to the organic phase where the benzyl halide substrate is located google.comgoogle.com. This circumvents the low solubility of the cyanide salt in the organic solvent, leading to significantly faster reaction rates, often at lower temperatures, and excellent product yields google.comresearchgate.net. The use of PTC can reduce the need for excess reagents and harsh conditions, making the synthesis more economical and environmentally friendly google.comphasetransfer.com.

Biocatalysis: Another green approach involves the use of enzymes. While more commonly applied to the hydrolysis of nitriles to form amides or carboxylic acids, biocatalysis represents a growing field in green chemistry. journals.co.zaresearchgate.net. These enzymatic reactions occur in aqueous solutions under mild temperature and pH conditions, significantly reducing environmental impact and improving safety journals.co.za.

Chemical Transformations and Reactivity of 2 2 Fluoro 5 Nitrophenyl Acetonitrile

Transformations of the Aromatic Ring System

The electron-withdrawing nature of the nitro and cyano groups significantly influences the reactivity of the phenyl ring, making it susceptible to specific transformations.

The fluorine atom of 2-(2-Fluoro-5-nitrophenyl)acetonitrile is highly activated towards nucleophilic aromatic substitution (SNAr). This is due to the presence of the strong electron-withdrawing nitro group positioned para to the fluorine. libretexts.orgyoutube.com This arrangement stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during the reaction, thereby facilitating the displacement of the fluoride (B91410) ion. libretexts.orgyoutube.com The general mechanism involves the addition of a nucleophile to the carbon atom bearing the fluorine, followed by the elimination of the fluoride leaving group to restore aromaticity. youtube.com

A variety of nucleophiles can be employed to displace the fluorine atom, leading to a diverse array of substituted phenylacetonitrile (B145931) derivatives. These reactions are favored by electron-withdrawing substituents and are typically carried out in the presence of a base. nih.govsemanticscholar.org Common nucleophiles include amines, alkoxides, and thiols. For instance, reactions with primary and secondary amines in the presence of a base like potassium hydroxide (B78521) or potassium carbonate yield N-substituted 2-(5-nitro-2-aminophenyl)acetonitrile derivatives. beilstein-journals.orgrsc.org Similarly, alkoxides and phenoxides can replace the fluorine to form the corresponding ether linkages.

Table 1: Examples of SNAr Reactions

| Nucleophile | Reagent/Base | Solvent | Product | Ref. |

|---|---|---|---|---|

| Amines (e.g., Benzylamine) | KOH | Water | N-Benzyl-2-nitroaniline derivatives | rsc.org |

| Alcohols (e.g., Methanol) | KOH | Methanol | 2-(2-Methoxy-5-nitrophenyl)acetonitrile | nih.govbeilstein-journals.org |

| Phenols | K2CO3 | DMF | 2-(5-Nitro-2-phenoxyphenyl)acetonitrile | nih.gov |

The nitro group on the aromatic ring can be readily reduced to a primary amine, yielding 2-(5-amino-2-fluorophenyl)acetonitrile. This transformation is a crucial step in the synthesis of many pharmaceutical intermediates and heterocyclic compounds. A variety of reducing agents can accomplish this conversion, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups. wikipedia.org

Common methods for the reduction of aromatic nitro compounds include catalytic hydrogenation and the use of metals in acidic media. masterorganicchemistry.com Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel with a hydrogen source is a widely used method. masterorganicchemistry.com Alternatively, metals like iron, tin, or zinc in the presence of an acid like hydrochloric acid are effective for this reduction. masterorganicchemistry.comscispace.com Another approach involves using hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst like ferric chloride (FeCl₃) and activated carbon. google.com These methods are generally efficient and can be performed under relatively mild conditions, preserving the fluoro and cyano functionalities.

Table 2: Reagents for Nitro Group Reduction

| Reagent/Catalyst | Solvent | Key Features | Ref. |

|---|---|---|---|

| H₂, Pd/C | Ethanol (B145695)/Methanol | Common, efficient catalytic hydrogenation | masterorganicchemistry.com |

| Fe, HCl/Acetic Acid | Ethanol/Water | Cost-effective, classical method | masterorganicchemistry.com |

| SnCl₂, HCl | Ethanol | Mild, often used for selective reductions | wikipedia.org |

| Zn, NH₄Cl | Water/Ethanol | Near-neutral conditions | wikipedia.orgscispace.com |

Reactions Involving the Acetonitrile (B52724) Moiety

The acetonitrile group provides a reactive handle for carbon-carbon bond formation and the construction of heterocyclic systems.

The methylene (B1212753) protons (α-protons) of the acetonitrile group are acidic due to the electron-withdrawing effects of both the adjacent cyano group and the nitrophenyl ring. This acidity allows for deprotonation by a suitable base to form a resonance-stabilized carbanion. This carbanion can then act as a nucleophile, reacting with various electrophiles to introduce substituents at the α-carbon. orgsyn.org

Typical bases used for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium hydroxide (NaOH) under phase-transfer catalysis conditions. orgsyn.orggoogle.com The resulting carbanion can be alkylated using alkyl halides (e.g., methyl iodide, ethyl bromide) or undergo reactions with other electrophiles. This method provides a direct route to α-substituted this compound derivatives, which are valuable precursors for more complex molecules. For example, reaction with N,N-dimethylformamide dimethylacetal can be used to introduce a formyl group equivalent at the α-position. google.com

Table 3: α-Carbon Functionalization Examples

| Base | Electrophile | Solvent | Product Type | Ref. |

|---|---|---|---|---|

| Sodium Hydride (NaH) | Alkyl Halide (R-X) | DMF/Toluene | α-Alkyl-2-(2-fluoro-5-nitrophenyl)acetonitrile | google.comgoogle.com |

| Potassium Carbonate (K₂CO₃) | Alkyl Halide (R-X) | DMF | α-Alkyl-2-(2-fluoro-5-nitrophenyl)acetonitrile | google.com |

This compound and its derivatives are valuable precursors for the synthesis of various nitrogen-containing heterocycles. chim.itmdpi.comyoutube.com Cyclization reactions often involve the participation of the acetonitrile moiety along with a functional group on the aromatic ring.

A common strategy involves the initial reduction of the nitro group to an amine, forming 2-(5-amino-2-fluorophenyl)acetonitrile. This intermediate possesses both a nucleophilic amino group and an active methylene group, setting the stage for intramolecular or intermolecular cyclization reactions. For instance, this amino derivative can be a key building block in Friedländer-type syntheses to produce substituted quinolines. du.edu.egwikipedia.org The Friedländer synthesis typically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group like the one present in the title compound's derivatives. du.edu.egorganic-chemistry.org Other heterocycles, such as indoles or thienoisoquinolines, can also be synthesized through intramolecular Thorpe-Ziegler cyclizations of appropriately substituted derivatives. researchgate.net

The term cyanomethylation refers to the introduction of a cyanomethyl (-CH₂CN) group into a molecule. encyclopedia.pub The carbanion generated by the deprotonation of this compound at the α-carbon can act as a cyanomethylating agent. researchgate.netorganic-chemistry.org In this capacity, it can attack various electrophilic substrates, effectively transferring the 2-fluoro-5-nitrophenyl-substituted cyanomethyl group.

For example, this nucleophile can participate in Michael additions to α,β-unsaturated carbonyl compounds or react with aldehydes and ketones to form β-hydroxynitriles after workup. organic-chemistry.org These reactions expand the synthetic utility of the title compound, allowing for the construction of more elaborate carbon skeletons. The reactivity is often catalyzed by a base, and the choice of reaction conditions can be tailored to the specific electrophile being used. encyclopedia.puborganic-chemistry.org

Chemo- and Regioselective Transformations

The strategic positioning of the fluoro, nitro, and cyanomethyl groups on the phenyl ring of this compound dictates the chemo- and regioselectivity of its reactions. The strong electron-withdrawing effect of the nitro group, para to the fluorine atom, significantly activates the C-F bond towards nucleophilic aromatic substitution (SNAF). This electronic activation, coupled with the inherent reactivity of the acetonitrile group, allows for selective transformations at different parts of the molecule.

A notable example of such selectivity is the reaction of this compound with sulfur-containing nucleophiles. In a specific application, this compound serves as a key precursor in the synthesis of thieno[3,2-b]pyridine (B153574) derivatives. The reaction with 2-amino-4,5-dimethylthiophene-3-carbonitrile (B448075) proceeds in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF) upon heating.

This transformation is a classic example of a chemo- and regioselective process. The reaction proceeds via a nucleophilic aromatic substitution where the amino group of the thiophene (B33073) derivative selectively displaces the activated fluorine atom of the phenyl ring. This is followed by an intramolecular cyclization, where the nitrile group of the original acetonitrile moiety reacts to form the pyridine (B92270) ring of the fused heterocyclic system. The regioselectivity is controlled by the initial nucleophilic attack at the carbon bearing the fluorine, which is the most electrophilic site on the aromatic ring due to the combined electron-withdrawing effects of the ortho-cyanoethyl group and the para-nitro group. The subsequent cyclization is also regioselective, leading to the formation of the thermodynamically stable thieno[3,2-b]pyridine ring system.

Below is a table summarizing the key aspects of this transformation:

| Reactant 1 | Reactant 2 | Product | Reaction Conditions | Type of Transformation | Selectivity |

| This compound | 2-Amino-4,5-dimethylthiophene-3-carbonitrile | 2,3-Dimethyl-7-nitro-5-(cyanomethyl)thieno[3,2-b]quinoline | K₂CO₃, DMF, Heat | Nucleophilic Aromatic Substitution followed by Intramolecular Cyclization | Chemo- and Regioselective |

This specific example underscores the utility of this compound as a versatile intermediate in the construction of complex heterocyclic frameworks. The predictable reactivity and selectivity of this compound, driven by its unique electronic and structural features, make it a valuable tool for synthetic organic chemists. Further research into its reactions with a broader range of nucleophiles, including oxygen, nitrogen, and carbon-based reagents, is expected to reveal even more diverse and synthetically useful transformations.

Applications of 2 2 Fluoro 5 Nitrophenyl Acetonitrile As a Building Block

Synthesis of Complex Aromatic and Heterocyclic Scaffolds

The specific constitution of 2-(2-Fluoro-5-nitrophenyl)acetonitrile, particularly the ortho-relationship between the nitro group and the cyanomethyl side chain, is ideal for intramolecular cyclization reactions. This reactivity is fundamental to its application in building fused ring systems that are central to many functional molecules.

This compound is a key starting material for the synthesis of fluorinated indole (B1671886) derivatives. The most common and effective method for this transformation is reductive cyclization. researchgate.netnih.gov In this process, the nitro group is chemically reduced to an amino group (-NH2). Under the reaction conditions, the newly formed amine undergoes a spontaneous intramolecular cyclization by attacking the adjacent cyanomethyl group, leading to the formation of the indole ring system.

This synthetic strategy provides a direct route to 7-fluoroindoles, a class of compounds that are of significant interest in medicinal chemistry. A closely related analogue, 2-(5-fluoro-2-nitrophenyl)-acetonitrile, is utilized to produce 5-fluoroindole (B109304) via a similar reductive cyclization pathway using palladium on carbon (Pd/C) and hydrogen gas. diva-portal.org This established reactivity underscores the utility of ortho-nitrophenylacetonitrile derivatives in constructing the indole core. The Leimgruber-Batcho indole synthesis is a notable industrial method that also relies on the reductive cyclization of a nitrotoluene derivative, which is first converted to an enamine intermediate. diva-portal.org

Table 1: Key Intermediates in Fluoroindole Synthesis

| Compound Name | Starting Material | Key Transformation | Product |

|---|---|---|---|

| 7-Fluoroindole | This compound | Reductive Cyclization | 7-Fluoro-1H-indole |

The o-nitrophenylacetonitrile framework, to which this compound belongs, is a valuable and versatile precursor for a variety of benzo-fused heterocycles. researchgate.netresearchgate.net Beyond indoles, these starting materials can be used to construct quinolines, quinoline-N-oxides, and N-hydroxyindoles. researchgate.net

One novel synthetic route to quinolines involves the Michael addition of an o-nitrophenylacetonitrile to a suitable acceptor. At elevated temperatures, the resulting adduct undergoes an unusual annulation where the enolate intermediate performs an intramolecular nucleophilic attack on the nitro group, leading to the formation of a 2,3,4-trisubstituted quinoline (B57606). researchgate.net The reactivity of the activated methylene (B1212753) group and the nitro group allows for various cyclocondensation reactions, making this compound a potent precursor for building diverse fused heterocyclic systems that are of interest in materials science and medicinal chemistry. nih.gov The related compound 2-Fluoro-5-nitrobenzonitrile can also serve as a scaffold for synthesizing pyrroloquinoline and quinoline derivatives. nih.gov

The aromatic ring of this compound can be functionalized to form substituted biphenyl (B1667301) derivatives, which are important structural motifs in pharmaceuticals and materials. The fluorine atom on the ring is activated towards nucleophilic aromatic substitution (SNAr) by the strong electron-withdrawing effects of the ortho- and para-nitro group. This allows for the displacement of the fluoride (B91410) ion by a variety of nucleophiles, including aryl organometallic reagents, to form a new carbon-carbon bond and construct a biphenyl system. Aromatic nucleophilic substitution is a known strategy for introducing substituents onto a biphenyl backbone. researchgate.net

Alternatively, while aryl fluorides are typically less reactive than other aryl halides in transition-metal-catalyzed cross-coupling reactions, modern catalytic systems have been developed that can facilitate such transformations. A Suzuki-Miyaura cross-coupling reaction involving a similar structure, 2-iodo-4-nitro-fluorobenzene, has been used to produce a 2'-bromo-2-fluoro-5-nitro-1,1'-biphenyl derivative, demonstrating the viability of coupling reactions on this type of substituted ring. rsc.org

Intermediate in the Synthesis of Biologically Relevant Molecules

The heterocyclic scaffolds accessible from this compound, such as indoles and quinolines, are considered "privileged structures" in medicinal chemistry. nih.gov These core motifs are found in a vast number of natural products and synthetic drugs, exhibiting a wide spectrum of biological activities.

Table 2: Biologically Important Scaffolds Derived from this compound

| Scaffold | Biological Relevance | Examples of Activities |

|---|---|---|

| Indole | Core of the amino acid tryptophan, precursor to neurotransmitters. diva-portal.org | Anticancer, anti-inflammatory, antiviral |

Quinoline derivatives have well-documented antimalarial, antibacterial, antifungal, and anticancer properties. nih.govrsc.org Similarly, the indole ring is a fundamental component of many pharmaceuticals. The ability of this compound to serve as a ready precursor to these valuable frameworks makes it an important intermediate in drug discovery and development programs aimed at creating novel therapeutic agents.

Development of Agrochemical Intermediates

The structural features of this compound and the heterocyclic compounds derived from it are also highly relevant to the agrochemical industry. Fluorinated aromatic compounds and nitrogen-containing heterocycles are integral components of many modern pesticides, including herbicides, insecticides, and fungicides. straitsresearch.com

The introduction of fluorine into a molecule can significantly enhance its biological efficacy, metabolic stability, and binding affinity to target enzymes or receptors. Quinolines, for instance, are not only used in medicine but also find applications in the development of agrochemicals. nih.gov Therefore, this compound serves as a valuable building block for the synthesis of complex molecules intended for crop protection, providing a synthetic route to active ingredients that can help address challenges in global food security. straitsresearch.com

Computational and Theoretical Investigations of 2 2 Fluoro 5 Nitrophenyl Acetonitrile

Mechanistic Studies of Chemical Reactions

There is a lack of published research on the theoretical investigation of reaction mechanisms involving 2-(2-Fluoro-5-nitrophenyl)acetonitrile. Computational studies that would elucidate reaction pathways, transition states, and activation energies for this compound have not been found.

Prediction of Chemical Behavior and Selectivity

In the absence of electronic structure data and mechanistic studies, any prediction of the chemical behavior and selectivity of this compound would be purely speculative. No computational models predicting its reactivity or regioselectivity in chemical reactions are available in the literature.

Due to the strict requirement to focus solely on this compound and the lack of available research data, a scientifically accurate article adhering to the provided outline cannot be constructed at this time.

Future Research Directions and Perspectives

Exploration of Novel Reaction Pathways

Future research into 2-(2-Fluoro-5-nitrophenyl)acetonitrile is expected to uncover new synthetic routes and applications, moving beyond its current primary use as a building block.

One promising area is its use in the synthesis of diversely substituted quinolines. researchgate.netnih.gov The nitro group in the molecule can be reduced to an amine, which can then undergo intramolecular cyclization reactions. Research could focus on developing one-pot methods where the nitro reduction and subsequent cyclocondensation occur sequentially, potentially mediated by novel reagents or catalysts. researchgate.net This would provide a streamlined route to novel quinoline (B57606) derivatives, which are scaffolds of interest in medicinal chemistry. nih.govmdpi.com

Furthermore, the activated methylene (B1212753) group adjacent to the nitrile offers opportunities for various condensation and cyclization reactions. Exploration of its reactivity with a wider range of electrophiles and dinucleophiles could lead to the synthesis of novel heterocyclic systems beyond quinolines. For instance, reactions with amidines could potentially yield substituted pyrimidines or other nitrogen-containing heterocycles. researchgate.net The development of catalyst-free synthesis methods in aqueous media for creating bioactive heterocycles is another area of interest. researchgate.net

Additionally, investigating photochemical or electrochemical transformations of this compound could open up new reaction pathways that are not accessible through traditional thermal methods. These "new-to-nature" reactions, sometimes facilitated by enzymes, can lead to novel molecular architectures. nih.gov

Development of Advanced Catalytic Systems

The development of more efficient and selective catalytic systems is crucial for the synthesis and functionalization of this compound and its derivatives.

Future research will likely focus on heterogeneous catalysts to improve sustainability and simplify product purification. mdpi.com For the synthesis of the parent compound, advancements in nickel-catalyzed cyanation of aryl halides could provide more efficient and scalable methods. researchgate.netnih.govrsc.org High-throughput screening techniques will be instrumental in the rapid discovery and optimization of new catalyst systems, including novel ligands and reaction conditions. researchgate.netresearchgate.netmpg.de

For transformations of this compound, biocatalysis presents a green and highly selective alternative to traditional chemical catalysts. Enzymes such as nitrile hydratases could be employed for the selective hydration of the nitrile group to an amide, a valuable functional group transformation in pharmaceutical synthesis. nih.gov The principles of catalyst design from natural enzymes can inform the development of synthetic catalysts with improved efficiency and selectivity. nih.gov Moreover, research into catalyst-free synthesis of bioactive heterocycles in aqueous media could offer environmentally friendly synthetic routes. researchgate.net

The strategic placement of functional groups in this compound makes it a candidate for asymmetric catalysis to introduce chirality, leading to enantiomerically pure compounds with potential pharmaceutical applications.

Integration into Flow Chemistry and Automation

The integration of the synthesis and subsequent reactions of this compound into continuous flow chemistry and automated platforms represents a significant area for future development.

Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. researchgate.net The synthesis of quinolines from nitro precursors, for example, has been successfully demonstrated in a continuous flow setup, suggesting that similar strategies could be applied to reactions involving this compound. researchgate.net The use of microreactors can further enhance the efficiency and control of these processes. core.ac.uk

The table below summarizes potential future research directions and their anticipated benefits.

| Research Area | Focus | Potential Benefits |

| Novel Reaction Pathways | One-pot synthesis of quinolines, exploration of new cyclization reactions, photochemical and electrochemical transformations. | Increased molecular diversity, streamlined synthesis of complex heterocycles. |

| Advanced Catalytic Systems | Heterogeneous catalysts, nickel-catalyzed cyanation, biocatalysis, asymmetric catalysis, high-throughput screening. | Improved efficiency and selectivity, greener synthetic routes, access to enantiomerically pure compounds. |

| Flow Chemistry & Automation | Continuous flow synthesis, microreactors, AI-driven reaction optimization, automated synthesis platforms. | Enhanced safety and scalability, accelerated process development, reduced resource consumption. |

Q & A

Q. What are the optimal synthetic routes for 2-(2-fluoro-5-nitrophenyl)acetonitrile, and how can reaction conditions be systematically optimized?

Methodological Answer:

- Step 1: Start with fluorinated nitrobenzene precursors (e.g., 2-fluoro-5-nitroaniline ) as the aromatic backbone.

- Step 2: Use nucleophilic substitution or cyanoethylation reactions to introduce the acetonitrile group. Monitor purity via GC (>97% purity threshold recommended) .

- Step 3: Apply factorial design (e.g., 2^k designs) to optimize variables like temperature (0–6°C for nitration stability ), solvent polarity, and catalyst ratios .

- Key Consideration: Nitration reactions under strongly acidic conditions may degrade the nitrile group; alternative protocols using milder nitrating agents (e.g., HNO₃/Ac₂O) are advised .

Q. How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

- Analytical Techniques:

- NMR: Use ¹⁹F NMR to confirm fluorine substitution patterns and ¹H NMR for aromatic proton splitting (meta/para coupling constants).

- FT-IR: Identify ν(C≡N) absorption bands (~2250 cm⁻¹) and nitro group stretching (~1520 cm⁻¹) .

- GC-MS: Validate molecular ion peaks (m/z ~180) and fragmentation pathways .

- Cross-Validation: Compare experimental data with DFT-calculated spectra (e.g., using Gaussian or ORCA) to resolve ambiguities in tautomeric forms .

Q. What safety protocols are critical for handling nitro- and cyano-functionalized derivatives like this compound?

Methodological Answer:

- Storage: Maintain at 0–6°C in airtight containers to prevent hydrolysis of the nitrile group .

- PPE: Use nitrile gloves, fume hoods, and explosion-proof refrigerators due to the compound’s toxicity (Category III) and potential nitro group instability .

- Waste Disposal: Neutralize nitro-containing waste with reducing agents (e.g., NaHSO₃) before disposal to avoid explosive byproducts .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in multi-step syntheses?

Methodological Answer:

- Step 1: Use density functional theory (DFT) to model reaction pathways (e.g., Fukui indices for electrophilic/nucleophilic sites) .

- Step 2: Simulate solvent effects (PCM models) and transition states (TS) for nitration or fluorination steps .

- Step 3: Validate predictions with microkinetic modeling (e.g., using CHEMKIN) to prioritize experimental conditions .

- Case Study: ICReDD’s reaction path search methods reduced trial-and-error by 40% in similar nitroaromatic systems .

Q. What strategies resolve contradictions in reported reactivity data for nitro-cyano aromatics?

Methodological Answer:

- Hypothesis Testing:

- Contradiction 1: Discrepancies in nitration yields may arise from competing side reactions (e.g., ring fluorination vs. nitrile oxidation). Use isotopic labeling (¹⁸O/¹⁵N) to track pathways .

- Contradiction 2: Divergent solubility data can be addressed by standardizing solvent polarity indices (e.g., Hansen parameters) .

- Data Reconciliation: Apply multivariate regression to isolate variables (e.g., impurity profiles from GC-MS ).

Q. How can green chemistry principles be applied to improve the sustainability of synthesizing this compound?

Methodological Answer:

- Alternative Solvents: Replace dichloromethane with cyclopentyl methyl ether (CPME), which has lower toxicity and higher biodegradability .

- Catalyst Recovery: Immobilize Lewis acid catalysts (e.g., Fe³⁺-zeolites) on solid supports for reuse in nitration steps .

- Waste Minimization: Implement flow chemistry to reduce solvent volume by 60% and enhance reaction control .

Q. What role does the fluorine substituent play in modulating the electronic properties of the aromatic ring?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.